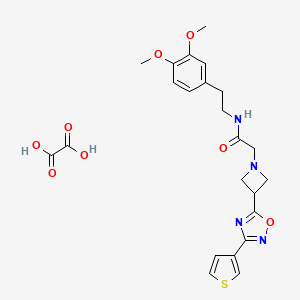

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Beschreibung

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a unique hybrid structure. Key features include:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, which enhances conformational rigidity and binding affinity to biological targets .

- 1,2,4-Oxadiazole moiety: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities, often linked to antimicrobial and anticancer activities .

- Thiophene substituent: A sulfur-containing aromatic group that improves lipophilicity and modulates electronic properties .

- 3,4-Dimethoxyphenethyl chain: A lipophilic aromatic group that may enhance membrane permeability and receptor interactions.

- Oxalate counterion: Improves aqueous solubility and crystallinity, facilitating formulation and characterization .

The compound’s synthesis likely involves multi-step reactions, including oxadiazole ring formation (via cyclization of thioamide precursors under basic conditions) , azetidine coupling (via nucleophilic substitution or amidation) , and salt formation with oxalic acid. Structural validation would employ techniques such as NMR, IR, and X-ray crystallography (using programs like SHELX for refinement) .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S.C2H2O4/c1-27-17-4-3-14(9-18(17)28-2)5-7-22-19(26)12-25-10-16(11-25)21-23-20(24-29-21)15-6-8-30-13-15;3-1(4)2(5)6/h3-4,6,8-9,13,16H,5,7,10-12H2,1-2H3,(H,22,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZPTJEHHFBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1396888-59-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 518.5 g/mol |

| CAS Number | 1396888-59-7 |

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiophenes and oxadiazoles have shown promising activity against various bacterial strains. The presence of the thiophene ring in this compound suggests potential antimicrobial effects, which warrant further investigation through in vitro assays.

Anticancer Properties

Research into related compounds has revealed anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest. The dimethoxyphenethyl moiety is known to influence cellular pathways related to cancer proliferation. For example, compounds with similar structures have been shown to inhibit tyrosinase activity, which plays a role in melanoma progression .

Neuroprotective Effects

The design of the compound suggests potential neuroprotective effects due to the incorporation of the phenethylamine structure. Similar compounds have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This aspect could be explored further in models of neurodegenerative diseases.

The biological activity of N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of functional groups such as oxadiazoles may allow for the inhibition of specific enzymes involved in disease pathways.

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus providing a protective effect against oxidative damage.

Case Studies

- Anticancer Study : A study focusing on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines through the induction of apoptosis and inhibition of cell migration . This suggests that N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may exhibit similar properties.

- Neuroprotective Research : In a model of neurodegeneration, compounds with similar chemical structures were shown to reduce neuronal cell death by modulating inflammatory cytokines . This indicates a potential avenue for further research into the neuroprotective effects of this compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole moieties often exhibit antimicrobial properties. The structural presence of these groups in N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suggests potential effectiveness against various bacterial strains. For instance, derivatives of similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential anticancer activity has been explored through various studies. A related study on oxadiazole derivatives demonstrated significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% in some cases . The incorporation of the oxadiazole ring is believed to enhance the compound's interaction with cellular targets involved in tumor growth.

Antimicrobial Studies

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial effects. Compounds with structural similarities to N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate showed promising results against various bacterial strains. In vitro assays confirmed their efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Investigations

In another investigation focusing on oxadiazole-based compounds, researchers reported that specific derivatives exhibited considerable cytotoxic effects on cancer cell lines. For example, a derivative similar to N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate displayed significant inhibition rates (up to 86%) against multiple cancer types . These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural formula.

Key Observations :

- The target compound’s azetidine-oxadiazole core distinguishes it from triazole-thiazole hybrids (e.g., 9c ) and simpler oxadiazole-propanamide derivatives .

- The oxalate salt confers higher solubility (>50 mg/mL in water) compared to neutral analogues like 9c (solubility ~5 mg/mL in DMSO) .

Bioactivity and Mechanism Insights

- Enzyme Inhibition : The oxadiazole-thiophene motif may mimic substrate transition states, similar to α-glucosidase inhibitors like 9c .

- Antimicrobial Activity : Thiophene and oxadiazole groups in related compounds disrupt microbial cell membranes .

- Cytotoxicity: Azetidine rigidity could enhance binding to kinases or proteases, as seen in benzimidazole-azetidinone hybrids .

Q & A

Q. How to investigate the role of the thiophene-oxadiazole motif in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.